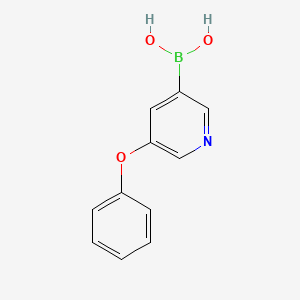(5-Phenoxypyridin-3-yl)boronic acid
CAS No.: 850991-33-2
Cat. No.: VC2827697
Molecular Formula: C11H10BNO3
Molecular Weight: 215.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 850991-33-2 |
|---|---|
| Molecular Formula | C11H10BNO3 |
| Molecular Weight | 215.01 g/mol |
| IUPAC Name | (5-phenoxypyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H |
| Standard InChI Key | BXGLMPPRPDSZPL-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O |
| Canonical SMILES | B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
(5-Phenoxypyridin-3-yl)boronic acid is identified by the molecular formula C₁₁H₁₀BNO₃ and has a calculated molecular weight of 215.01 g/mol . It carries the CAS registry number 850991-33-2 and can be identified through its InChIKey BXGLMPPRPDSZPL-UHFFFAOYSA-N . The compound is recognized under several synonyms including "5-Phenoxypyridine-3-boronic acid" and "5-phenoxy-3-pyridinylboronic acid," which reflect its structural components and configuration .
Structural Characteristics
The structural arrangement of (5-Phenoxypyridin-3-yl)boronic acid features a pyridine core with two key substituents: a phenoxy group at the C-5 position and a boronic acid (-B(OH)₂) group at the C-3 position. This specific arrangement contributes to its chemical reactivity and functional properties . The boronic acid moiety consists of a boron atom bonded to two hydroxyl groups, which gives this compound its characteristic reactivity for various coupling reactions.
Physical and Chemical Properties
(5-Phenoxypyridin-3-yl)boronic acid possesses properties typical of aromatic boronic acids. The compound's structure implies certain solubility characteristics, with moderate solubility expected in polar organic solvents and limited solubility in pure water . Like other boronic acids, it can form reversible covalent bonds with diols, which contributes to its utility in organic synthesis and potential biological applications . The presence of the pyridine nitrogen and phenoxy oxygen introduces potential hydrogen-bonding sites, influencing its intermolecular interactions and reactivity patterns.
Synthesis Methods
Halogen-Metal Exchange and Borylation
One of the primary methods for synthesizing (5-Phenoxypyridin-3-yl)boronic acid involves halogen-metal exchange followed by borylation. This approach typically begins with a halogenated pyridine precursor, which undergoes metal exchange (usually with lithium or magnesium) to form an organometallic intermediate . This intermediate subsequently reacts with a boron electrophile, such as triisopropyl borate, followed by hydrolysis to yield the desired boronic acid .
The general procedure involves:
-
Treatment of a halopyridine with an organolithium reagent (e.g., n-BuLi) at low temperature
-
Addition of a boron electrophile
-
Acidic hydrolysis to obtain the boronic acid product
Directed Ortho-Metallation (DoM)
Another synthetic route to (5-Phenoxypyridin-3-yl)boronic acid may employ directed ortho-metallation (DoM) strategies. This method utilizes directing groups to facilitate selective metalation at specific positions of the pyridine ring, followed by borylation . The selectivity of this approach depends on the nature and position of the directing groups, making it valuable for regioselective synthesis.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed borylation represents a more modern approach to synthesizing pyridinylboronic acids. This methodology involves the cross-coupling of halopyridines with tetraalkoxydiboron reagents (such as bis(pinacolato)diboron) or dialkoxyhydroboranes in the presence of a palladium catalyst . This method offers milder reaction conditions compared to the organometallic approaches and often provides improved yields and selectivity.
| Supplier Reference | Purity (%) | Available Quantities | Estimated Delivery |
|---|---|---|---|
| IN-DA004REY | 97 | 100 mg, 250 mg, 1 g | April 22, 2025 |
| 54-OR81737 | 95 | Not specified | April 23, 2025 |
| 10-F614560 | 97 | Not specified | April 25, 2025 |
| 3D-AJB99133 | Min. 95 | Not specified | Discontinued |
Applications in Scientific Research
Role in Organic Synthesis
(5-Phenoxypyridin-3-yl)boronic acid serves as a valuable building block in organic synthesis, particularly in carbon-carbon bond formation reactions. The boronic acid functional group enables participation in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules . This reactivity makes the compound useful in constructing elaborate molecular architectures for various applications, including pharmaceutical development and materials science.
Structure-Activity Relationship Studies
The incorporation of (5-Phenoxypyridin-3-yl)boronic acid into structure-activity relationship (SAR) studies can provide valuable insights for drug design. By serving as a building block for the synthesis of compound libraries, this boronic acid facilitates the exploration of chemical space around pyridine-based scaffolds. The boronic acid functionality allows for selective modification of molecular structures, enabling researchers to fine-tune properties such as potency, selectivity, and pharmacokinetics in drug candidates.
Future Research Directions
Synthetic Methodology Advancements
Future research may focus on developing more efficient and sustainable synthetic routes to (5-Phenoxypyridin-3-yl)boronic acid. Emerging methodologies in C-H activation, photocatalysis, and electrochemical synthesis offer promising alternatives to traditional organometallic approaches, potentially enabling more environmentally friendly production with improved yields and selectivity.
Expanded Applications in Drug Discovery
The structural features of (5-Phenoxypyridin-3-yl)boronic acid position it as a valuable scaffold for exploring novel therapeutic agents. Further investigation of its incorporation into biologically active compounds, particularly in the context of antimicrobial and antiviral research, represents a promising avenue for future exploration. The compound's appearance in research related to tuberculosis targets suggests potential value in addressing challenging infectious diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume